molecular formula C27H36N4O2 B2630770 N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941958-98-1

N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2630770
CAS No.: 941958-98-1
M. Wt: 448.611
InChI Key: QETWLDOERUCFFM-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
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Scientific Research Applications

Optimization of Indole-2-carboxamides

Indole-2-carboxamides, like the compound , have been optimized for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include a critical chain length, an electron withdrawing group, and specific amino substituents, significantly impacting binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, highlighting the compound's potential application in modulating cannabinoid receptor activity, which could have implications for pain management, mood disorders, and neurodegenerative diseases (Khurana et al., 2014).

Hydroamination Reactions

Hydroamination reactions involving compounds with structural similarities have been studied for the synthesis of 2-substituted amino derivatives of indole. These reactions proceed under mild conditions, offering a versatile route for generating a wide range of biologically active molecules. Such synthetic strategies could be applied to produce derivatives of the compound for further biological evaluation, potentially leading to new therapeutic agents (Sobenina et al., 2010).

Novel Acid-Catalyzed Rearrangement

A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement. This methodology could be relevant for synthesizing novel oxalamide derivatives, offering a new formula for anthranilic acid derivatives and oxalamides. Such derivatives could have applications in drug development, particularly in designing compounds with improved pharmacokinetic and pharmacodynamic properties (Mamedov et al., 2016).

Synthesis of Derivatives of New Condensed Systems

The synthesis of derivatives leading to new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, involves reactions that could potentially be applied to the compound . These synthetic routes open avenues for creating novel chemical entities with unique structural motifs, which could be explored for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects (Arsen'eva & Arsen'ev, 2008).

Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines

The discovery of spiro[cyclohexane-pyrano[3,4-b]indole]-amines as potent NOP and opioid receptor agonists presents an application of structural analogs in addressing pain management and neurological disorders. This discovery highlights the potential of structurally similar compounds in developing new treatments for acute and neuropathic pain (Schunk et al., 2014).

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-30(2)23-15-13-21(14-16-23)25(31-18-17-20-9-7-8-12-24(20)31)19-28-26(32)27(33)29-22-10-5-3-4-6-11-22/h7-9,12-16,22,25H,3-6,10-11,17-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETWLDOERUCFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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